N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzotriazinyl group and a methoxyphenoxyethyl side chain, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzotriazinyl Intermediate: Starting with a suitable benzotriazine precursor, the intermediate is synthesized through nitration, reduction, and subsequent functional group modifications.
Attachment of the Benzamide Core: The benzotriazinyl intermediate is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Introduction of the Methoxyphenoxyethyl Side Chain: The final step involves the nucleophilic substitution of the benzamide with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzotriazinyl group can be reduced to amines under hydrogenation conditions.
Substitution: The benzamide and methoxyphenoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines and reduced benzotriazinyl compounds.
Substitution: Various substituted benzamides and ethers.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzotriazinyl group can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methoxyphenoxyethyl side chain may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a benzotriazinyl group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester instead of a benzamide core.
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide is unique due to its combination of a benzotriazinyl group and a methoxyphenoxyethyl side chain, which imparts distinct chemical and biological properties not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C24H22N4O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H22N4O4/c1-31-21-8-4-5-9-22(21)32-15-14-25-23(29)18-12-10-17(11-13-18)16-28-24(30)19-6-2-3-7-20(19)26-27-28/h2-13H,14-16H2,1H3,(H,25,29) |
InChI Key |
AUUDMYISVLINGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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